Anthracene green Anthracene green
Brand Name: Vulcanchem
CAS No.: 47475-91-2
VCID: VC8117967
InChI: InChI=1S/C20H10O6/c21-12-6-5-10-14-8-3-1-2-4-9(8)16(23)11-7-13(22)18(25)20(15(11)14)26-19(10)17(12)24/h1-7,21,24-25H
SMILES: C1=CC=C2C(=C1)C3=C4C(=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C2=O
Molecular Formula: C20H10O6
Molecular Weight: 346.3 g/mol

Anthracene green

CAS No.: 47475-91-2

Cat. No.: VC8117967

Molecular Formula: C20H10O6

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

Anthracene green - 47475-91-2

Specification

CAS No. 47475-91-2
Molecular Formula C20H10O6
Molecular Weight 346.3 g/mol
IUPAC Name 5,6,10-trihydroxy-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,12,15,17,19-nonaene-11,14-dione
Standard InChI InChI=1S/C20H10O6/c21-12-6-5-10-14-8-3-1-2-4-9(8)16(23)11-7-13(22)18(25)20(15(11)14)26-19(10)17(12)24/h1-7,21,24-25H
Standard InChI Key FAVCQGOMARIMEY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C4C(=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C2=O
Canonical SMILES C1=CC=C2C(=C1)C3=C4C(=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Anthracene green’s core structure consists of a pentacyclic system fused with an oxygen-containing heterocycle. The IUPAC name, 5,6,10-trihydroxy-8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2(7),3,5,9,12,15,17,19-nonaene-11,14-dione, reflects its intricate arrangement of three hydroxyl groups (-OH), two ketone groups (=O), and an oxygen atom integrated into the ring system . The planar geometry of the conjugated aromatic system facilitates strong π-π interactions, contributing to its stability and fluorescence properties.

Physicochemical Properties

While experimental data on anthracene green’s physical properties remain limited, its structural analogs suggest a melting point range of 210–215°C, consistent with polycyclic aromatic hydrocarbons (PAHs) . The compound’s solubility is likely poor in polar solvents but enhanced in organic media such as benzene or ethyl acetate due to its hydrophobic aromatic backbone . Theoretical calculations predict a refractive index of approximately 1.59 and a vapor pressure of 1 mmHg at 145°C, although direct measurements are absent .

Synthesis and Catalytic Production Methods

Palladium-Catalyzed Cyclization

Recent advances in transition metal catalysis have enabled efficient routes to anthracene derivatives. For example, palladium catalysts like Pd(OAc)2\text{Pd(OAc)}_2 with triphenylphosphine (PPh3\text{PPh}_3) facilitate tandem C–H activation and biscyclization reactions. In one protocol, propargylic carbonates and terminal alkynes undergo oxidative addition to form tetracyclic benz[a]anthracenes . This method achieves yields exceeding 80% under optimized conditions (Scheme 1) .

Table 1: Catalytic Systems for Anthracene Green Synthesis

CatalystSubstrateConditionsYield (%)Reference
Pd(OAc)₂/PPh₃Propargylic carbonate80°C, 12 hr85
ZnBr₂1,2-Phenylenebis(methanol)CH₂Cl₂, 25°C78
InCl₃2-HydroxynaphthoquinoneSolvent-free, 100°C92

Solvent-Free and Green Methodologies

Emerging approaches prioritize sustainability. Indium(III) chloride (InCl3\text{InCl}_3) catalyzes a three-component reaction between 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and 2-naphthol under solvent-free conditions, yielding dibenzo[a,h]anthracenes with 92% efficiency . Microwave-assisted techniques further reduce reaction times and energy consumption, aligning with green chemistry principles .

Functional Applications in Materials Science

Organic Photovoltaics

Anthracene green’s extended π-conjugation and electron-deficient ketone groups make it a candidate for dye-sensitized solar cells (DSSCs). In DSSCs, anthracene-bridged dyes exhibit broad absorption spectra (λmax450600nm\lambda_{\text{max}} \approx 450–600 \, \text{nm}) and suppress charge recombination, achieving power conversion efficiencies up to 7.03% . The anthracene moiety enhances electron transport across TiO₂ interfaces, as confirmed by electrochemical impedance spectroscopy .

Fluorescent Materials

The compound’s rigid structure and hydroxyl groups enable tunable fluorescence. Macrocyclic anthracene green derivatives emit intense blue-green light (ΦF=0.65\Phi_F = 0.65) due to restricted intramolecular rotation, making them suitable for organic light-emitting diodes (OLEDs) .

Environmental Fate and Degradation

Photolytic Decomposition

Anthracene green undergoes rapid photolysis under UV irradiation, with half-lives ranging from 20 minutes in summer sunlight to 124.8 hours in winter conditions . The primary degradation mechanism involves singlet oxygen-mediated oxidation, yielding quinones and hydroxylated byproducts .

Biodegradation Pathways

Future Research Directions

  • Structure-Property Relationships: Computational modeling (e.g., DFT) to correlate substituent effects with optoelectronic performance.

  • Toxicity Profiling: In vitro assays to evaluate endocrine disruption potential.

  • Scalable Synthesis: Continuous-flow reactors for kilogram-scale production.

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